molecular formula C7H10N4O3 B12939807 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide CAS No. 5413-94-5

1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide

Cat. No.: B12939807
CAS No.: 5413-94-5
M. Wt: 198.18 g/mol
InChI Key: CWHPJNSEKBIFIY-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-94-5) is a nitroimidazole-based compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery research. The nitroimidazole core is a privileged structure in pharmacology, known for its broad spectrum of biological activities and its role as a prodrug that undergoes reductive activation under specific conditions . This mechanism is central to the study of compounds against anaerobic bacteria and protozoan parasites, and is also exploited in the research of hypoxia-selective agents for cancer therapy . Researchers utilize this and related nitroimidazole derivatives as key synthetic intermediates or functionalized scaffolds for constructing molecular hybrids with potential antibacterial and antiparasitic properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5413-94-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-ethyl-2-methyl-5-nitroimidazole-4-carboxamide

InChI

InChI=1S/C7H10N4O3/c1-3-10-4(2)9-7(11(13)14)5(10)6(8)12/h3H2,1-2H3,(H2,8,12)

InChI Key

CWHPJNSEKBIFIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1C(=O)N)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Nitration of 2-Methylimidazole to 2-Methyl-4-nitroimidazole

  • Method: 2-Methylimidazole is converted into its bisulfate salt and then nitrated using a sulfonitric mixture in acetic anhydride or alternatively by ferric nitrate-toluenesulfonate adduct in various solvents.
  • Conditions: Controlled temperature nitration to avoid over-nitration or ring degradation.
  • Outcome: Regioselective nitration at the 4-position yields 2-methyl-4-nitroimidazole with high purity.
  • Reference: This method is well-documented and forms the basis for subsequent alkylation steps.

Alkylation at N-1 Position to Introduce Ethyl Group

  • Method 1: Direct alkylation of 2-methyl-4-nitroimidazole with ethylene oxide under acidic conditions.
  • Method 2: Reaction with 2-chloroethanol or bromoethyl derivatives followed by hydrolysis.
  • Method 3: Alkylation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene oxide or ethylene sulfate in the presence of sulfur trioxide or acidic catalysts.
  • Notes: The choice of alkylating agent and conditions affects regioselectivity and yield. Acidic hydrolysis steps are often required to remove protecting groups and finalize the ethyl substitution.
  • Reference: Multiple variants of this alkylation have been reported, providing flexibility in synthesis.

Introduction of Carboxamide Group at 5-Position

  • Method: Oxidation of the 5-position methyl or alkyl group to carboxylic acid followed by amidation.
  • Typical Procedure:
    • Oxidation using potassium permanganate or other oxidants to convert methyl to carboxylic acid.
    • Activation of the acid (e.g., as acid chloride) followed by reaction with ammonia or amines to form the carboxamide.
  • Example: Refluxing the intermediate with sodium bicarbonate and potassium permanganate in aqueous medium, followed by acidification and isolation of the acid, then conversion to amide.
  • Reference: Similar oxidation and amidation steps are described in nitroimidazole derivative syntheses.

Representative Synthetic Route Summary Table

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 2-Methylimidazole Sulfonitric mixture in Ac2O or ferric nitrate-toluenesulfonate 2-Methyl-4-nitroimidazole Regioselective nitration at 4-position
2 2-Methyl-4-nitroimidazole Ethylene oxide (acidic conditions) or 2-chloroethanol 1-Ethyl-2-methyl-4-nitroimidazole Alkylation at N-1 position
3 1-Ethyl-2-methyl-4-nitroimidazole KMnO4, NaHCO3, reflux, acidification 1-Ethyl-2-methyl-4-nitroimidazole-5-carboxylic acid Oxidation of 5-position to acid
4 1-Ethyl-2-methyl-4-nitroimidazole-5-carboxylic acid Conversion to acid chloride, then NH3 or amine 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide Amidation step

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially during nitration and alkylation steps.
  • Purification: Recrystallization from ethanol-water or methanol is effective for isolating pure intermediates and final products.
  • Yields: Optimized nitration and alkylation steps yield high purity intermediates; oxidation and amidation steps require careful control to avoid over-oxidation or side reactions.
  • Environmental Considerations: Some nitration methods have been improved to reduce nitrogen oxide emissions and use recyclable solvents, enhancing industrial applicability.
  • Characterization: IR, 1H-NMR, and mass spectrometry confirm the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Major products from these reactions include amines, oxides, and substituted imidazole derivatives, which can further be utilized in various applications.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially against Helicobacter pylori, which is associated with gastric ulcers. Research indicates that imidazole derivatives can inhibit the growth of both metronidazole-sensitive and resistant strains of H. pylori. For instance, studies have shown that related compounds can effectively kill H. pylori at concentrations that are clinically relevant .

Table 1: Antibacterial Efficacy Against H. pylori

CompoundConcentration (µg/mL)Inhibition Zone (mm)
1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide832
Metronidazole1030

Antifungal Activity

Imidazole derivatives have also shown antifungal activity against various strains of fungi such as Candida albicans and Aspergillus niger. The compound's structure allows it to interact with fungal cell membranes effectively, leading to cell death. Comparative studies have demonstrated that certain derivatives possess higher antifungal potency than conventional agents .

Table 2: Antifungal Activity Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound12.5
Fluconazole25

Antiviral Properties

Recent investigations into the antiviral potential of imidazole derivatives have revealed promising results against viruses like Vaccinia virus. The compound has been evaluated for its ability to inhibit viral replication, showing effective cytotoxicity at low concentrations .

Table 3: Antiviral Activity Against Vaccinia Virus

CompoundIC50 (µM)Selectivity Index
This compound0.45102
Acyclovir0.7550

Anticancer Activity

The anticancer potential of imidazole derivatives is a significant area of research. Studies have shown that the compound can induce cytotoxic effects on various cancer cell lines such as HepG2 (human liver cancer) and C6 (rat glioma). The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Table 4: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG224.2
CisplatinHepG246.67

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various imidazole derivatives, including the target compound, and evaluated their antibacterial activity against clinical strains of H. pylori using disk diffusion methods .
  • Anticancer Studies : In vitro studies indicated that specific derivatives exhibited potent anticancer activity against multiple cell lines, suggesting their viability as chemotherapeutic agents .

Mechanism of Action

The mechanism by which 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cellular processes. The nitro group plays a crucial role in these interactions, often undergoing reduction within microbial cells to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The carboxamide group in the target compound may enhance solubility in polar solvents compared to ester derivatives (e.g., compounds in ). Nitro groups at position 4 (target) vs. 5 (e.g., ) could alter electronic properties and reactivity.

Substituent Effects: Ethyl vs. Methyl at Position 1: The ethyl group in the target compound may increase lipophilicity compared to methyl-substituted analogs (e.g., ), influencing membrane permeability. Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., ) are likely more nucleophilic, whereas nitro groups enhance electrophilicity, impacting reactivity in synthetic pathways .

Synthetic Pathways: Chlorination reactions (e.g., SOCl₂ for converting alcohols to chlorides ) and TDAE-mediated coupling (e.g., forming arylethanols ) are common in imidazole chemistry. The target compound’s carboxamide group could be synthesized via hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor.

Biological Activity

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C6H9N3O2C_6H_9N_3O_2. The compound features an imidazole ring, which is crucial for its biological activity. The synthesis typically involves the alkylation of nitroimidazole derivatives under controlled conditions to achieve regioselectivity, as outlined in recent studies .

The mechanism by which this compound exerts its biological effects is primarily attributed to:

  • Metal Ion Coordination : The imidazole nitrogen can coordinate with metal ions, influencing enzyme activity.
  • Reactive Oxygen Species (ROS) Generation : Nitro groups can generate ROS upon reduction, leading to cellular damage and apoptosis in cancer cells.
  • Receptor Binding : The compound may interact with specific protein receptors, modulating their activity and downstream signaling pathways.

Study on Antimicrobial Activity

A study synthesized various nitroimidazoles and tested their antimicrobial efficacy against clinical isolates of bacteria. While some derivatives demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, this compound's specific activity remains underexplored .

Anticancer Research

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other compounds in the same class:

Compound NameStructureNotable Activity
1-MethylimidazoleStructureAntimicrobial
NitrofurantoinStructureAntibacterial
MetronidazoleStructureAntiprotozoal

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